Cas no 13734-31-1 (2-((Tert-Butoxycarbonyl)(methyl)amino)propanoic acid)

2-((Tert-Butoxycarbonyl)(methyl)amino)propanoic acid is a protected amino acid derivative widely used in peptide synthesis and organic chemistry. Its key advantages include the presence of a tert-butoxycarbonyl (Boc) group, which provides stability under basic conditions and selective deprotection under acidic conditions, making it suitable for orthogonal protection strategies. The methylamino substitution enhances versatility in modifying peptide backbones or constructing complex molecular architectures. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and medicinal chemistry, where controlled reactivity and high purity are essential. Its crystalline form ensures ease of handling and accurate stoichiometric use in reactions.
2-((Tert-Butoxycarbonyl)(methyl)amino)propanoic acid structure
13734-31-1 structure
Product Name:2-((Tert-Butoxycarbonyl)(methyl)amino)propanoic acid
CAS No:13734-31-1
MF:C9H17NO4
MW:203.23558306694
MDL:MFCD00153297
CID:859064
PubChem ID:4436857
Update Time:2025-05-26

2-((Tert-Butoxycarbonyl)(methyl)amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • Boc-N-methyl-DL-alanine
    • 2-((tert-Butoxycarbonyl)(methyl)amino)propanoicacid
    • N-Boc-N-methyl-DL-alanine
    • 2-(tert-butoxycarbonyl(methyl)amino)propanoic acid
    • Boc-N-Me-Ala-OH
    • 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid
    • 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic Acid
    • 2-{[(tert-butoxy)carbonyl](methyl)amino}propanoic acid
    • DL-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
    • Boc-N-Me-S-Ala-OH
    • VLHQXRIIQSTJCQ-UHFFFAOYSA-N
    • boc-methyl-dl-alanine
    • Boc-N-methyl-D,L-alanine
    • T
    • N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-alanine; N-carboxy-N-methyl-DL-alanine N-tert-Butyl Ester; 2-[(tert-Butoxycarbonyl)(methyl)amino]propanoic Acid; N-tert-Butoxycarbonyl-N-methyl-DL-alanine
    • 13734-31-1
    • CS-0040635
    • Z993891610
    • AB22231
    • PD197044
    • N-[(1,1-Dimethylethoxy)carbonyl]-N-methylalanine
    • SY110787
    • SCHEMBL342692
    • 2-[(TERT-BUTOXYCARBONYL)(METHYL)AMINO]PROPANOIC ACID
    • MFCD00153297
    • N-(tert-butoxycarbonyl)-N-methylalanine
    • DTXSID001237961
    • 2-(tert-butoxycarbonyl-methyl-amino)-propionic acid
    • SY002079
    • SY035542
    • DB-109938
    • Boc-Nalpha-methyl-L-alanine
    • EN300-64575
    • HY-W022137
    • 2-(TERT-BUTOXYCARBONYL(METHYL)AMINO) PROPANOIC ACID
    • AKOS009157330
    • BOC-N-Me-D-Ala-OH; N-(tert-Butoxycarbonyl)-N-methyl-D-alanine
    • AC-24127
    • MFCD00063137
    • AS-19251
    • AG-205/06934016
    • 2-((Tert-Butoxycarbonyl)(methyl)amino)propanoic acid
    • MDL: MFCD00153297
    • Inchi: 1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)
    • InChI Key: VLHQXRIIQSTJCQ-UHFFFAOYSA-N
    • SMILES: O(C(N(C)C(C(=O)O)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 203.11575802g/mol
  • Monoisotopic Mass: 203.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8
  • XLogP3: 1.1

Experimental Properties

  • Melting Point: 67-71°C

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2-((Tert-Butoxycarbonyl)(methyl)amino)propanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:13734-31-1)2-((Tert-Butoxycarbonyl)(methyl)amino)propanoic acid
Order Number:A886514
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:18
Price ($):388.0
Email:sales@amadischem.com

Additional information on 2-((Tert-Butoxycarbonyl)(methyl)amino)propanoic acid

2-((Tert-Butoxycarbonyl)(methyl)amino)propanoic Acid: A Comprehensive Overview

2-((Tert-Butoxycarbonyl)(methyl)amino)propanoic acid (CAS No. 13734-31-1) is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, often abbreviated as TBAMPA, is a derivative of propanoic acid with a unique functional group combination that makes it versatile for various applications. The tert-butoxycarbonyl (Boc) group and the methylamino substituent contribute to its chemical properties, which have been extensively studied in recent years.

The structure of TBAMPA consists of a propanoic acid backbone with a substituted amino group. The Boc group is a well-known protecting group in peptide synthesis, providing stability during reactions. The presence of the methylamino group introduces additional reactivity, making this compound suitable for a range of synthetic transformations. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel drugs targeting specific biological pathways.

One of the most notable advancements involving TBAMPA is its role in the synthesis of peptide-based therapeutics. Researchers have utilized its stability under mild reaction conditions to construct complex peptide structures with high precision. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated how TBAMPA can be employed as a key intermediate in the synthesis of cyclic peptides with potent anti-cancer activity. This research underscores the importance of understanding the chemical properties and reactivity of TBAMPA in drug discovery.

In addition to its applications in peptide synthesis, TBAMPA has also been explored in the context of polymer chemistry. Its ability to undergo controlled polymerization under specific conditions has led to the development of novel materials with tailored properties. A recent investigation by scientists at Stanford University revealed that polymers derived from TBAMPA exhibit enhanced biocompatibility and degradation profiles, making them promising candidates for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

The synthesis of TBAMPA typically involves multi-step processes that require precise control over reaction conditions. A common approach involves the alkylation of a suitable amino acid derivative followed by protection with the Boc group. Recent optimizations in this synthesis pathway have focused on improving yield and reducing environmental impact. For example, researchers at the University of California have developed a greener synthetic route using catalytic amounts of enzymes to facilitate key transformations, significantly reducing waste and energy consumption.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing TBAMPA and its derivatives. These methods provide detailed insights into the compound's molecular structure and dynamic behavior, which are critical for understanding its reactivity and stability under various conditions.

Looking ahead, the continued exploration of TBAMPA is expected to yield further breakthroughs in both academic research and industrial applications. Its role as a versatile building block in organic synthesis positions it as a valuable tool for addressing challenges in drug development, materials science, and beyond.

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Amadis Chemical Company Limited
(CAS:13734-31-1)2-((Tert-Butoxycarbonyl)(methyl)amino)propanoic acid
A886514
Purity:99%
Quantity:100g
Price ($):388.0
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